Clobetasol Propionate Impurity E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

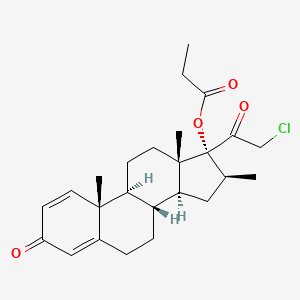

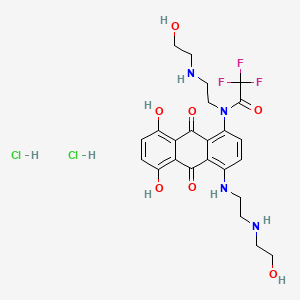

Clobetasol Propionate is a highly potent corticosteroid used in various topical formulations to treat skin conditions such as eczema, psoriasis, and dermatitis . Impurity E is one of the many impurities that can form during the manufacturing and storage of Clobetasol Propionate.

Métodos De Preparación

The preparation of Clobetasol Propionate Impurity E involves the degradation of Clobetasol Propionate under specific conditions. The synthetic route typically includes the use of preparative column chromatography to separate the impurity from the main compound . Spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to characterize the structure of the impurity . Industrial production methods focus on ensuring the purity and stability of Clobetasol Propionate by controlling the conditions under which impurities like Impurity E form.

Análisis De Reacciones Químicas

Clobetasol Propionate Impurity E undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions often involve specific temperatures and pH levels to facilitate the desired transformations. Major products formed from these reactions include various derivatives of the original compound, which can be analyzed using chromatographic and spectroscopic methods .

Aplicaciones Científicas De Investigación

Clobetasol Propionate Impurity E is primarily studied in the context of pharmaceutical research to understand the stability and safety of Clobetasol Propionate formulations. It is used in stability testing to evaluate the shelf life and efficacy of topical corticosteroid products . Additionally, research on Impurity E helps in developing robust analytical methods for detecting and quantifying impurities in pharmaceutical formulations . This impurity is also studied to ensure that the levels present in drug products are within acceptable limits as per regulatory guidelines .

Mecanismo De Acción

Clobetasol Propionate itself works by activating steroid receptors, leading to anti-inflammatory, antipruritic, and vasoconstrictive effects . It is likely that Impurity E, being structurally related to Clobetasol Propionate, may exhibit some similar interactions at the molecular level, although its potency and efficacy would be significantly lower.

Comparación Con Compuestos Similares

Clobetasol Propionate Impurity E can be compared with other impurities of Clobetasol Propionate, such as Impurity A, Impurity J, and Impurity G . These impurities differ in their chemical structures and the conditions under which they form. For example, Impurity A is another degradation product that forms under different stability conditions. The uniqueness of Impurity E lies in its specific structural characteristics and the particular conditions that lead to its formation. Understanding these differences is crucial for ensuring the safety and efficacy of Clobetasol Propionate formulations.

Conclusion

This compound is an important compound in the study of pharmaceutical impurities. Its preparation, chemical reactions, and scientific research applications provide valuable insights into the stability and safety of Clobetasol Propionate formulations. By comparing it with similar compounds, researchers can develop better methods for detecting and controlling impurities in pharmaceutical products, ensuring their safety and efficacy for patients.

Propiedades

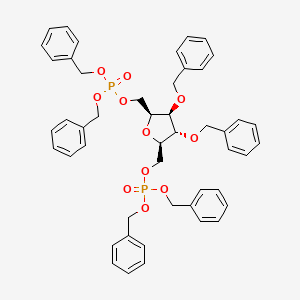

Fórmula molecular |

C25H33ClO4 |

|---|---|

Peso molecular |

433.0 g/mol |

Nombre IUPAC |

[(8R,9S,10R,13S,14S,16S,17R)-17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C25H33ClO4/c1-5-22(29)30-25(21(28)14-26)15(2)12-20-18-7-6-16-13-17(27)8-10-23(16,3)19(18)9-11-24(20,25)4/h8,10,13,15,18-20H,5-7,9,11-12,14H2,1-4H3/t15-,18+,19-,20-,23-,24-,25-/m0/s1 |

Clave InChI |

KULNBXHGURSKOK-LIILDAOESA-N |

SMILES isomérico |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)C)C(=O)CCl |

SMILES canónico |

CCC(=O)OC1(C(CC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)C)C(=O)CCl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13857226.png)

![3-Bromo-5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13857234.png)

![Indolo[3,2-b]carbazol-2-ol (Mixture of Tautomers)](/img/structure/B13857239.png)

![O-Desbromo-pyrimidinyl O-[6-N-(N'-propyl)sulfamido-5-(4-bromophenyl)pyrimidin-4-yl] Macitentan](/img/structure/B13857245.png)

![Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate](/img/structure/B13857282.png)